molecular formula C77H131N27O23 B127876 Myelin peptide amide-16 CAS No. 141311-87-7

Myelin peptide amide-16

Cat. No.: B127876
CAS No.: 141311-87-7
M. Wt: 1803 g/mol
InChI Key: UFMBFIIJKCBBHN-MEKJRKEKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myelin peptide amide-16 (MPA-16) is a synthetic 16-amino acid peptide engineered for irreversible covalent bond formation via side-chain interactions. Instead, the peptide described in originates from a split pilin subunit of Streptococcus pyogenes, modified to enable spontaneous amide bond formation between lysine and asparagine residues. This reaction achieves 98% conversion efficiency under physiological conditions (pH 5–8, 4–37°C) and is utilized in bioassembly, cellular imaging, and protein labeling due to its stability in diverse buffers .

Chemical Reactions Analysis

Step 1: N-Alkylation

  • Reaction : Benzyl bromide reacts with 2-methyl pyrrolecarboxylate in the presence of NaH.

  • Product : N-Benzylpyrrole intermediate (16a ).

Step 2: Ester Hydrolysis

  • Conditions : KOH (30% aqueous solution) in MeOH–H₂O.

  • Product : Carboxylic acid derivative (16b ) in 80% yield.

Step 3: Amide Coupling

  • Reagents : DCC/DMAP-mediated coupling with N-Boc-ethylenediamine.

  • Product : Pyrrole carboxamide (16c ).

Step 4: Boc Deprotection

  • Conditions : Trifluoroacetic acid (TFA).

  • Product : Free amine intermediate.

Step 5: Guanylation Reaction

  • Reagents : N-Iodosuccinimide (NIS) and di-Boc-thiourea.

  • Product : Di-Boc-guanidino derivative (16d ).

Step 6: Boc Cleavage

  • Conditions : Acidic cleavage (e.g., HCl/dioxane).

  • Final Product : Myelin peptide amide-16 (16 ).

Analytical Characterization of Key Intermediate 16b

Data from NMR and mass spectrometry ( ):

Parameter Value
1H NMR (CDCl₃) δ 7.24–7.33 (m, 3H, Ph), 7.14 (dd, J = 3.8, 2.0 Hz), 6.93 (t, J = 2.0 Hz)
ESI-MS m/z 240 [M + K]⁺, 224 [M + Na]⁺, 202 [M + H]⁺
RP-HPLC Retention t_R = 16.2 min (gradient: 5% → 100% acetonitrile over 30 min)

Functional Relevance in Myelin Biology

While 16 itself is not directly discussed in immunological studies, related myelin basic protein (MBP) peptides exhibit critical interactions:

  • Ca²⁺-Calmodulin Binding : MBP-derived α-helical peptides (e.g., α1: A22–K56) bind Ca²⁺-calmodulin, influencing cytoskeletal dynamics ( ).

  • Proteasomal Degradation : Ubiquitin-independent hydrolysis of MBP by immunoproteasomes generates autoreactive peptides linked to neurodegenerative autoimmunity ( ).

Comparison with Analogous Synthetic Strategies

  • Use of N-iodosuccinimide for guanylation.

  • A unique benzyl-pyrrole scaffold optimized for molecular recognition.

Structural and Mechanistic Insights

Homodimerization motifs (e.g., Ig4–Ig5 domains in myelin-associated glycoprotein) highlight the importance of post-translational modifications (e.g., N-glycosylation) in stabilizing functional conformations ( ). While not directly observed for 16 , these principles inform design strategies for myelin-targeting therapeutics.

This synthesis and functional data underscore the chemical complexity of myelin-related peptides and their potential applications in modulating autoimmune responses.

Q & A

Basic Research Questions

Q. What are the standard analytical methods to confirm the identity and purity of Myelin Peptide Amide-16 in experimental setups?

  • Methodological Answer : To confirm identity and purity, use amino acid analysis (AAA) via high-performance liquid chromatography (HPLC) with pre- or post-column derivatization (e.g., ninhydrin or fluorescent tags). This quantifies amino acid composition and detects impurities. Pair this with mass spectrometry (MS) for sequence verification. For example, AAA can resolve hydrolysis-derived amino acids, while MS confirms the intact peptide sequence .

Table 1: Key Analytical Methods for this compound Characterization

MethodPurposeKey Parameters
Amino Acid AnalysisQuantify composition, detect impuritiesHydrolysis conditions, derivatization
HPLCPurity assessmentRetention time, peak integration
Mass SpectrometrySequence verificationMolecular weight, fragmentation patterns

Q. How can researchers ensure batch-to-batch consistency when using this compound in longitudinal studies?

  • Methodological Answer : Request additional quality control (QC) measures beyond standard MS and HPLC, such as:

  • Peptide content analysis to normalize concentrations.
  • TFA removal verification (<1% residual trifluoroacetic acid for cell assays).
  • Solubility testing in buffers relevant to your experimental conditions.
    Document these parameters across batches and validate with pilot experiments .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve discrepancies in quantitative data obtained from this compound across different laboratories?

  • Methodological Answer : Discrepancies often arise from variability in marker sensitivity , biological/technical replicates , or hydrolysis efficiency. To mitigate:

  • Standardize protocols (e.g., hydrolysis time/temperature for AAA).
  • Include internal standards (e.g., norleucine) during hydrolysis.
  • Perform interlaboratory calibration using shared reference samples.
    Statistical frameworks like uncertainty factor analysis should account for technical and biological variability .

Q. How should researchers design studies to account for potential immunogenic variability when administering this compound in animal models of autoimmune diseases?

  • Methodological Answer :

  • Use littermate controls to minimize genetic variability.
  • Optimize dosing regimens based on peptide solubility and stability (e.g., pH, storage conditions).
  • Include sham-treated cohorts to distinguish peptide-specific effects from adjuvant-induced inflammation.
    Document all parameters in the methods section , including peptide source, purity, and administration route, to ensure reproducibility .

Q. What computational approaches are effective in analyzing structural-activity relationships of this compound variants?

  • Methodological Answer : Use ensemble encoding methods to model peptide properties (e.g., hydrophobicity, charge distribution). For example:

  • Machine learning models trained on physicochemical descriptors (e.g., amino acid indices, solvent accessibility).
  • Molecular dynamics simulations to predict conformational stability in aqueous environments.
    Validate predictions with in vitro binding assays or circular dichroism (CD) spectroscopy .

Q. Key Considerations for Data Reporting

  • Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, purification, and characterization in the experimental section .
  • Uncertainty Documentation : Report confidence intervals for quantitative assays, including contributions from technical replicates and instrument sensitivity .
  • Ethical Compliance : For in vivo studies, include Institutional Animal Care and Use Committee (IACUC) approvals and housing conditions .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between MPA-16 and related peptides:

Compound Origin/Design Length Key Features Applications Stability Reference
Myelin Peptide Amide-16 Synthetic (engineered from S. pyogenes pilin) 16 residues Spontaneous Lys-Asn amide bond formation; pH- and temperature-independent kinetics. Irreversible protein tagging, bioimaging. Stable in PBS, biological buffers (pH 5–8).
MBP-derived peptide Human myelin basic protein (natural) Varies (e.g., 89–101 region) Binds HLA-DR2 via Phe92/Val89 anchors; triggers T-cell activation in MS. Autoimmunity research, MS pathogenesis. Dependent on HLA-DR2 structural pocket.
Dipeptide compositions Computational/synthetic 2 residues High mutual information features (e.g., dipeptide "FY" in prediction models). Amino acid property prediction algorithms. Algorithm-dependent encoding stability.
Ensemble-encoded peptides Synthetic (parameterized encoding) Variable Correlated encodings optimized via ensemble methods for predictive performance. Machine learning in peptide bioactivity. Performance tied to encoding diversity.

Mechanistic Insights

  • MPA-16 vs. MBP-derived peptide: MPA-16 relies on covalent amide bonding for irreversible targeting, independent of noncovalent interactions . In contrast, the MBP-derived peptide (e.g., residues 89–101) binds HLA-DR2 through anchor residues (Phe92, Val89) in a hydrophobic P4 pocket, a structural feature unique to HLA-DR2 in autoimmune diseases . Stability: MPA-16 functions across broad pH and temperature ranges, while MBP peptide binding is contingent on HLA-DR2’s conformation and environmental cues (e.g., inflammatory signals in MS) .
  • MPA-16 vs. Dipeptide/Ensemble Systems :

    • Dipeptide compositions prioritize mutual information for predictive modeling (e.g., Fig. 5 in ), whereas MPA-16’s utility lies in its covalent reactivity rather than predictive encoding .
    • Ensemble methods ( ) enhance peptide encoding performance but lack MPA-16’s covalent targeting precision, which is critical for applications like antibody-drug conjugate labeling .

Research Findings

  • Efficiency: MPA-16 achieves near-quantitative conversion (98%) in vitro and in E. coli, outperforming noncovalent peptide interactions .
  • Disease Relevance : The MBP peptide’s HLA-DR2 binding elucidates MS mechanisms, with structural studies highlighting its role in autoreactive T-cell activation .
  • Technical Limitations : Dipeptide and ensemble models ( ) require iterative optimization for task-specific performance, unlike MPA-16’s "plug-and-play" reactivity .

Notes on Contradictions and Assumptions

  • Naming Ambiguity: The term "myelin" in MPA-16 is incongruent with the provided evidence, as describes a bacterial pilin-derived peptide. This discrepancy suggests either a nomenclature overlap or an unstated myelin-targeting application.
  • Functional Scope : While MPA-16 excels in covalent labeling, its lack of natural receptor-binding specificity (cf. MBP peptide) limits therapeutic use in autoimmune modulation.

Properties

CAS No.

141311-87-7

Molecular Formula

C77H131N27O23

Molecular Weight

1803 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide

InChI

InChI=1S/C77H131N27O23/c1-38(2)33-52(69(121)92-42(6)63(115)101-54(35-105)71(123)90-39(3)60(82)112)99-70(122)53(34-44-20-22-45(109)23-21-44)100-65(117)47(16-9-11-29-79)96-72(124)55(36-106)102-66(118)48(17-12-30-87-76(83)84)95-68(120)50(25-27-59(81)111)97-73(125)56(37-107)103-74(126)57-19-14-32-104(57)75(127)51(18-13-31-88-77(85)86)98-64(116)46(15-8-10-28-78)94-67(119)49(24-26-58(80)110)93-62(114)41(5)91-61(113)40(4)89-43(7)108/h20-23,38-42,46-57,105-107,109H,8-19,24-37,78-79H2,1-7H3,(H2,80,110)(H2,81,111)(H2,82,112)(H,89,108)(H,90,123)(H,91,113)(H,92,121)(H,93,114)(H,94,119)(H,95,120)(H,96,124)(H,97,125)(H,98,116)(H,99,122)(H,100,117)(H,101,115)(H,102,118)(H,103,126)(H4,83,84,87)(H4,85,86,88)/t39-,40-,41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1

InChI Key

UFMBFIIJKCBBHN-MEKJRKEKSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C

Key on ui other cas no.

141311-87-7

sequence

AAQKRPSQRSKYLASA

Synonyms

MPA-16
myelin peptide amide-16

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.